molecular formula C13H19NO2 B7892543 4-(Cyclohexyloxy)-2-methoxyaniline

4-(Cyclohexyloxy)-2-methoxyaniline

Cat. No.: B7892543
M. Wt: 221.29 g/mol
InChI Key: JAESREDEQUKMPM-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-2-methoxyaniline is an organic compound that features a cyclohexyloxy group attached to an aniline ring, with a methoxy group at the ortho position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-2-methoxyaniline typically involves the reaction of 4-chloro-2-methoxyaniline with cyclohexanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclohexyloxy group. Common bases used in this reaction include potassium carbonate or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-2-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted anilines, and various cyclohexyloxy and methoxy derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexyloxy)-aniline: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-Methoxyaniline: Lacks the cyclohexyloxy group, which may reduce its hydrophobicity and overall stability.

    4-Methoxyaniline: Similar structure but without the cyclohexyloxy group, leading to different chemical and biological properties.

Uniqueness

4-(Cyclohexyloxy)-2-methoxyaniline is unique due to the presence of both the cyclohexyloxy and methoxy groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-cyclohexyloxy-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAESREDEQUKMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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